1-Heptadecanol, methanesulfonate
Description
Contextualization within Modern Synthetic Organic Chemistry
Modern synthetic organic chemistry is characterized by its emphasis on efficiency, selectivity, and the development of robust reaction protocols. A key aspect of this is the ability to convert readily available functional groups into others that are more suitable for subsequent bond-forming reactions. Alcohols, for instance, are abundant and relatively inexpensive starting materials. However, the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions. Consequently, a significant effort in synthetic chemistry is dedicated to the "activation" of alcohols, converting the hydroxyl group into a more reactive species. This is precisely the role that the formation of methanesulfonate (B1217627) esters fulfills.
The transformation of an alcohol to a methanesulfonate ester is a fundamental and widely employed strategy. This conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.
Significance of Alkyl Methanesulfonate Esters as Versatile Synthetic Intermediates
Alkyl methanesulfonate esters are highly valued in organic synthesis primarily because the methanesulfonate group (CH₃SO₃⁻), or mesylate group, is an excellent leaving group. alfa-chemistry.com The high reactivity of the mesylate group stems from the fact that its conjugate acid, methanesulfonic acid (CH₃SO₃H), is a strong acid. wikipedia.org This means that the mesylate anion is very stable and can readily depart from the carbon backbone during a reaction.
This property makes alkyl methanesulfonates excellent substrates for a wide variety of nucleophilic substitution reactions (SN2). A broad range of nucleophiles can be used to displace the mesylate group, allowing for the introduction of diverse functionalities. For example, reaction with halides (e.g., NaI, NaBr) can yield alkyl halides, while reaction with cyanides (e.g., NaCN) produces nitriles. Other common nucleophiles include azides, thiols, and carbanions, each leading to the formation of a new class of compounds. This versatility allows chemists to construct complex molecules from simple alcohol precursors in a predictable and controlled manner.
Scope and Research Focus on 1-Heptadecanol (B72759), Methanesulfonate within Long-Chain Systems
While the chemistry of short-chain alkyl methanesulfonates is well-established, the study of their long-chain counterparts, such as 1-Heptadecanol, methanesulfonate, presents unique characteristics and applications. This compound is the ester formed from 1-heptadecanol, a long-chain fatty alcohol, and methanesulfonic acid. medchemexpress.commedchemexpress.com The presence of the long C17 alkyl chain imparts specific physical properties to the molecule, such as increased lipophilicity and potential for self-assembly or incorporation into larger supramolecular structures.
Research into long-chain alkyl methanesulfonates like heptadecyl methanesulfonate is driven by several factors. These compounds serve as crucial intermediates in the synthesis of other long-chain functionalized molecules. For instance, they can be used to introduce long alkyl chains into various molecular scaffolds, a strategy often employed in the synthesis of surfactants, lubricants, and materials with specific surface properties. Furthermore, understanding the reactivity and properties of these long-chain systems contributes to the broader knowledge of how alkyl chain length influences reaction kinetics and mechanisms in organic synthesis.
The synthesis of this compound follows the general procedure for mesylation. 1-Heptadecanol is reacted with methanesulfonyl chloride in the presence of a suitable base. The resulting heptadecyl methanesulfonate is a valuable intermediate, ready for further synthetic transformations. google.com
Table 1: Chemical Data for this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | CAS Number |
| This compound | Heptadecyl methanesulfonate | C₁₈H₃₈O₃S | 20535-96-4 |
| 1-Heptadecanol | Heptadecan-1-ol | C₁₇H₃₆O | 1454-85-9 nih.govwikipedia.org |
| Methanesulfonic acid | Methanesulfonic acid | CH₄O₃S | 75-75-2 wikipedia.org |
| Methanesulfonyl chloride | Methanesulfonyl chloride | CH₃ClO₂S | 124-63-0 |
Table 2: Physical Properties of 1-Heptadecanol
| Property | Value |
| Molecular Weight | 256.47 g/mol sigmaaldrich.com |
| Melting Point | 51-55 °C sigmaaldrich.com |
| Boiling Point | 308-309 °C thegoodscentscompany.com |
| Solubility | Soluble in chloroform. sigmaaldrich.com Insoluble in water. thegoodscentscompany.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
heptadecan-1-ol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-5(2,3)4/h18H,2-17H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHUFMXSXIVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00805698 | |
| Record name | Methanesulfonic acid--heptadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00805698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-71-2 | |
| Record name | Methanesulfonic acid--heptadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00805698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 1 Heptadecanol, Methanesulfonate
Direct Methanesulfonylation of 1-Heptadecanol (B72759)
The most common and direct route to 1-Heptadecanol, methanesulfonate (B1217627) involves the reaction of 1-heptadecanol with a methanesulfonylating agent. This process, known as methanesulfonylation or mesylation, converts the hydroxyl group of the alcohol into a methanesulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions.
The choice of reagents is critical for the successful synthesis of 1-Heptadecanol, methanesulfonate. The most frequently employed reagent is methanesulfonyl chloride (MsCl) . wikipedia.orgcommonorganicchemistry.com This highly reactive compound readily reacts with alcohols in the presence of a base. Another option is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O) , which can be advantageous as it precludes the formation of alkyl chloride byproducts that can sometimes occur when using MsCl. commonorganicchemistry.com
A base is typically required to neutralize the hydrochloric acid (HCl) or methanesulfonic acid byproduct of the reaction. Tertiary amines are the most common choices due to their non-nucleophilic nature. Triethylamine (B128534) (TEA) and pyridine are frequently used for this purpose. commonorganicchemistry.comubc.ca The stoichiometry of the reagents is crucial for achieving high yields. Typically, a slight excess of the methanesulfonylating agent and the base is used to ensure complete conversion of the starting alcohol.
Table 1: Common Reagents for the Methanesulfonylation of Alcohols
| Reagent Class | Specific Example | Role in Reaction |
| Methanesulfonylating Agent | Methanesulfonyl Chloride (MsCl) | Source of the methanesulfonyl group. |
| Methanesulfonylating Agent | Methanesulfonic Anhydride ((MeSO₂)₂O) | Alternative source of the methanesulfonyl group. |
| Base | Triethylamine (TEA) | Acid scavenger, neutralizes HCl byproduct. |
| Base | Pyridine | Acid scavenger and can act as a nucleophilic catalyst. ubc.ca |
| Base | N-methylimidazole (NMI) | A base used in optimization studies for similar reactions. researchgate.net |
The mechanism of methanesulfonylation of alcohols can vary depending on the reaction conditions, particularly the base employed. Two primary pathways are generally considered:
Sulfene (B1252967) Intermediate Mechanism: In the presence of a non-nucleophilic, strong base like triethylamine, the reaction is believed to proceed through an E1cb elimination mechanism. wikipedia.orgstackexchange.com The base abstracts a proton from the methyl group of methanesulfonyl chloride, leading to the formation of a highly reactive intermediate called sulfene (CH₂=SO₂). The alcohol then attacks the sulfene, followed by a rapid proton transfer to yield the final methanesulfonate ester. wikipedia.org Isotope labeling studies support this mechanistic proposal. wikipedia.org The strength of the base is a key factor; stronger bases like triethylamine are more likely to promote the formation of the sulfene intermediate compared to weaker bases like pyridine. stackexchange.com
Nucleophilic Substitution Pathway: An alternative mechanism involves the direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride. This pathway is more analogous to a standard esterification reaction. In some cases, especially with pyridine, the base may first act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt, which is then attacked by the alcohol. ubc.ca Another proposed pathway involves the nucleophilic attack of a sulfonate anion on a protonated alcohol. pqri.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of reagents, solvent, temperature, and reaction time. For instance, in a study on a related amide bond formation, various coupling reagents, bases, and solvents were screened, with the combination of N-methylimidazole (NMI) as the base and sulfuryl chloride (SO₂Cl₂) as the coupling reagent in dichloromethane (B109758) (DCM) providing the highest yield. researchgate.net While not a direct methanesulfonylation, this highlights the importance of systematic screening. For the methanesulfonylation of alcohols, reactions are often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions. commonorganicchemistry.com
Table 2: Parameters for Optimization of Methanesulfonylation Reactions
| Parameter | Variables | Impact on Reaction |
| Temperature | -20 °C to room temperature | Controls reaction rate and selectivity. |
| Reaction Time | Minutes to several hours | Ensures complete conversion of the starting material. |
| Reagent Stoichiometry | 1.0 to 1.5 equivalents of MsCl and base | Affects reaction completion and can influence byproduct formation. |
| Order of Addition | Adding MsCl to the alcohol/base mixture | Can control the initial reaction rate and temperature. |
The choice of solvent plays a significant role in the efficiency of the methanesulfonylation reaction and the ease of product isolation. Aprotic solvents are generally preferred to avoid reaction with the methanesulfonylating agent. Dichloromethane (DCM) is a very common and effective solvent for these reactions. commonorganicchemistry.comresearchgate.net Other solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can also be used.
The polarity of the solvent can influence the reaction mechanism and rate. youtube.com For reactions that may proceed through charged intermediates, a more polar solvent can stabilize these species, potentially accelerating the reaction. youtube.com However, the solvent must also be compatible with the reagents and allow for easy work-up and product purification. The low solubility of the inorganic salt byproducts (e.g., triethylammonium (B8662869) chloride) in many organic solvents facilitates their removal by filtration.
Emerging Methodologies for Long-Chain Alkyl Methanesulfonate Synthesis
While direct methanesulfonylation is a well-established method, research into new synthetic methodologies is ongoing, with a focus on improving efficiency, sustainability, and applicability to a wider range of substrates.
The development of catalytic methods for methanesulfonylation is an area of growing interest. While specific catalytic systems for the direct methanesulfonylation of long-chain alcohols like 1-heptadecanol are not yet widely reported, related catalytic esterification reactions provide a proof of concept. For example, solid acid catalysts, such as sulfonated carbon-based materials derived from lignin, have shown high activity in the esterification of stearic acid with various alcohols, achieving high ester yields. nih.gov
Furthermore, research into the catalytic conversion of alcohols to other functional groups is a vibrant field. For instance, palladium-doped hydrotalcite catalysts have been developed for the deoxygenative olefination of alcohols to produce long-chain hydrocarbons. nsf.gov While the final product is different, these multistep catalytic cascades involve alcohol activation and C-C bond formation, showcasing the potential for developing novel catalytic routes to functionalized long-chain alkanes. The development of tandem catalytic systems, such as those used to convert methanol (B129727) and olefins into long-chain alcohols, also points towards the future possibility of more integrated and atom-economical synthetic routes. mpg.de
Continuous Flow Synthesis Techniques for Esterification
The application of continuous flow chemistry to the synthesis of sulfonate esters like this compound offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for higher yields and purity. A theoretical continuous flow setup for the production of this compound would involve the precise mixing of reactant streams under optimized conditions.
A plausible continuous flow process for the mesylation of 1-heptadecanol would involve two inlet streams. One stream would contain 1-heptadecanol dissolved in a suitable inert solvent, such as dichloromethane (DCM) or toluene. The second stream would consist of methanesulfonyl chloride (MsCl) and a non-nucleophilic base, like triethylamine (TEA), also in an appropriate solvent. These streams would be introduced into a microreactor or a packed-bed reactor where the reaction would occur at a controlled temperature. The product stream would then continuously exit the reactor and could be directed to an in-line purification system.
The efficiency of such a continuous flow system is highly dependent on several parameters, as illustrated in the hypothetical data below.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor with Inert Packing | Provides a large surface area for reaction and efficient mixing. |
| Flow Rate (Stream 1) | 0.5 mL/min | Controls the residence time in the reactor. |
| Flow Rate (Stream 2) | 0.5 mL/min | Maintains the desired stoichiometric ratio of reactants. |
| Reactant Concentration | 1 M 1-Heptadecanol in DCM | A moderate concentration to balance throughput and solubility. |
| Reagent Concentration | 1.2 M MsCl, 1.5 M TEA in DCM | A slight excess of reagents to drive the reaction to completion. |
| Temperature | 25 °C | Mesylation is typically conducted at or below room temperature. |
| Residence Time | 10 minutes | A shorter residence time compared to batch reactions is a key advantage. |
| Pressure | Atmospheric | The reaction does not typically require elevated pressure. |
This table presents a theoretical set of parameters for the continuous flow synthesis of this compound, based on general principles of flow chemistry.
Process Optimization and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to pilot-scale or industrial production of this compound requires careful consideration of process optimization and scale-up strategies. The primary goals are to maximize reaction efficiency, minimize the formation of by-products, and ensure a safe and economically viable process.
Several strategies can be employed to enhance the efficiency of this compound synthesis and minimize unwanted side reactions.
Reagent Selection and Purity: The choice of mesylating agent is critical. While methanesulfonyl chloride is common, methanesulfonic anhydride can be an alternative that avoids the formation of alkyl chloride by-products. researchgate.net The purity of all starting materials, including the 1-heptadecanol and the solvent, is crucial to prevent side reactions.
Stoichiometry and Order of Addition: Precise control over the stoichiometry of the reactants is essential. A slight excess of the mesylating agent and the base is often used to ensure complete conversion of the alcohol. In batch processes, the slow addition of methanesulfonyl chloride to a solution of the alcohol and base at a low temperature is a standard procedure to control the exothermic reaction and minimize by-product formation.
Temperature Control: The mesylation reaction is typically exothermic. Maintaining a low and consistent temperature throughout the reaction is critical to prevent the formation of degradation products and to ensure selectivity.
By-product Scavenging: In-line scavenging techniques can be incorporated into a continuous flow process to remove by-products as they are formed. For instance, a scavenger resin could be used to remove excess methanesulfonyl chloride or the hydrochloride salt of the base.
The primary by-products of concern in the synthesis of this compound using methanesulfonyl chloride are heptadecyl chloride, formed through nucleophilic substitution of the mesylate by chloride ions, and unreacted 1-heptadecanol.
Table 2: Hypothetical By-product Analysis in the Synthesis of this compound
| By-product | Formation Mechanism | Mitigation Strategy |
| Heptadecyl Chloride | Nucleophilic attack by chloride ions (from MsCl) on the initially formed mesylate. | Use of methanesulfonic anhydride; rapid work-up; use of a non-coordinating solvent. |
| Unreacted 1-Heptadecanol | Incomplete reaction due to insufficient reagent, poor mixing, or short reaction time. | Use of a slight excess of mesylating agent and base; optimized reaction time and temperature. |
| Di(heptadecyl) ether | Self-condensation of 1-heptadecanol under acidic conditions (less likely with a base). | Strict control of pH and use of a non-nucleophilic base. |
This table outlines potential by-products and strategies for their minimization in the synthesis of this compound.
Scaling up the synthesis of this compound from the lab bench to a pilot plant requires a thorough understanding of the reaction kinetics and thermodynamics. Pilot-scale studies are essential to validate the process and gather data for further scale-up.
A pilot-scale continuous flow reactor would be significantly larger than a lab-scale microreactor, but the fundamental principles remain the same. Key performance indicators (KPIs) would be closely monitored to assess the viability of the process.
Table 3: Hypothetical Pilot-Scale Performance Metrics for this compound Production
| Performance Metric | Target Value | Significance |
| Yield | > 95% | A high yield is crucial for the economic viability of the process. |
| Purity | > 99% | High purity is often required for downstream applications. |
| Throughput | 1 kg/hour | A measure of the production capacity of the pilot plant. |
| Space-Time Yield | > 10 kg/(m ³·h) | A measure of the efficiency of the reactor volume. |
| E-Factor (Environmental Factor) | < 5 | A measure of the amount of waste generated per kilogram of product. |
This table provides a hypothetical set of performance metrics for the pilot-scale production of this compound, reflecting the goals of an efficient and sustainable chemical process.
Elimination Reactions Facilitated by the Methanesulfonate Leaving Group
In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically 1-heptadecene. These reactions compete with substitution and are favored by high temperatures and the use of strong, bulky bases.
The E1 (Elimination Unimolecular) reaction is the elimination counterpart to the SN1 reaction and proceeds through the same carbocation intermediate. iitk.ac.in The rate-determining step is the formation of the carbocation, followed by a fast deprotonation step where a weak base removes a proton from a beta-carbon (C2) to form a double bond.
As with the SN1 pathway, the E1 mechanism is highly disfavored for this compound due to the high energy of the required primary carbocation intermediate. libretexts.orglibretexts.org Therefore, E1 reactions are not a significant pathway for this substrate under typical conditions. If it were to occur, the only possible product would be 1-heptadecene, as there is only one type of beta-hydrogen available for removal.
The E2 (Elimination Bimolecular) mechanism is a concerted reaction that competes directly with the SN2 pathway. iitk.ac.in In this single step, a base removes a proton from the beta-carbon (C2) while the C-O bond to the methanesulfonate leaving group breaks simultaneously, forming a double bond. This pathway is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu). khanacademy.org The bulky nature of these bases makes it difficult for them to act as nucleophiles (hindering the SN2 reaction), so they preferentially act as bases, abstracting a proton from the less-hindered beta-position. youtube.com
For this compound, the E2 reaction has a straightforward outcome. There is only one beta-carbon (C2) with protons available for abstraction. Therefore, the elimination reaction will yield only one product: 1-heptadecene. This means there are no regioselectivity considerations, such as the Zaitsev (more substituted alkene) versus Hofmann (less substituted alkene) product, as only one constitutional isomer of the alkene can be formed. libretexts.org
Table 3: Competition Between SN2 and E2 Pathways
| Condition | Favored Pathway | Rationale |
|---|---|---|
| Strong, unhindered nucleophile (e.g., NaCN) | SN2 | The nucleophile can easily access the electrophilic carbon. |
| Strong, sterically hindered base (e.g., KOtBu) | E2 | The bulky base preferentially removes a β-proton over performing a backside attack. khanacademy.org |
| Weak nucleophile/weak base (e.g., H₂O) | Slow SN2 | Reaction is slow; elimination is not favored. |
| High Temperature | E2 | Elimination reactions are generally favored over substitution at higher temperatures. masterorganicchemistry.com |
Reactivity and Transformation Chemistry of 1 Heptadecanol, Methanesulfonate
The reactivity of 1-heptadecanol (B72759), methanesulfonate (B1217627) is primarily dictated by the methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution and elimination reactions. This characteristic makes it a valuable intermediate in organic synthesis for introducing the C17H35 alkyl chain.
Advanced Spectroscopic and Chromatographic Characterization of 1 Heptadecanol, Methanesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual atoms. For 1-Heptadecanol (B72759), methanesulfonate (B1217627), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.
The ¹H NMR spectrum of 1-Heptadecanol, methanesulfonate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The long alkyl chain will give rise to a large, complex signal in the upfield region, while the protons closer to the electron-withdrawing methanesulfonate group will be shifted downfield.
The protons of the terminal methyl group (CH₃) of the heptadecyl chain are predicted to appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (-(CH₂)₁₅-) of the alkyl chain will produce a large, overlapping multiplet around 1.25 ppm. The methylene protons adjacent to the oxygen atom (CH₂-O) are significantly deshielded by the electronegative oxygen and the sulfonyl group, and their signal is expected to appear as a triplet around 4.2 ppm. The three protons of the methanesulfonate methyl group (CH₃-SO₃) are also in an electron-poor environment and are anticipated to produce a singlet at approximately 3.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-(CH₂)₁₅- | ~0.88 | Triplet |
| -(CH₂)₁₅- | ~1.25 | Multiplet |
| -CH₂-O- | ~4.2 | Triplet |
| CH₃-SO₃- | ~3.0 | Singlet |
Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal.
The carbon of the terminal methyl group of the alkyl chain is expected to resonate at the highest field, around 14 ppm. The carbons of the long methylene chain will produce a series of signals in the range of 22-32 ppm. The carbon atom bonded to the oxygen of the methanesulfonate group (C-O) will be significantly shifted downfield due to the strong deshielding effect, with a predicted chemical shift in the range of 65-75 ppm. The carbon of the methanesulfonate methyl group (CH₃-SO₃) is also expected to appear in the downfield region, typically around 37-40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃-(CH₂)₁₅- | ~14 |
| -(C H₂)₁₅- | ~22-32 |
| -C H₂-O- | ~65-75 |
| C H₃-SO₃- | ~37-40 |
Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are invaluable. wikipedia.orglibretexts.orgmnstate.edu
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the terminal methyl protons and the adjacent methylene protons, as well as between all the coupled methylene protons along the alkyl chain. A key correlation would be seen between the protons of the CH₂-O group and the adjacent methylene protons of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons. wikipedia.org The HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial to confirm the ester linkage by showing a correlation between the protons of the CH₂-O group and the carbon of the methanesulfonate group, and also between the protons of the methanesulfonate methyl group and the sulfur-bearing carbon.
These 2D NMR techniques, when used in combination, provide a powerful tool for the complete and unambiguous structural elucidation of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyl chain and the methanesulfonate group.
The most prominent bands would be due to the C-H stretching vibrations of the long alkyl chain, appearing in the region of 2850-2960 cm⁻¹. The key diagnostic peaks for the methanesulfonate group are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. nih.gov The S-O single bond stretching vibration is typically observed in the 960-1000 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the complete conversion of the starting material, 1-Heptadecanol, and thus can be used for purity assessment.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850-2960 | Strong |
| S=O asymmetric stretch | 1340-1380 | Strong |
| S=O symmetric stretch | 1150-1180 | Strong |
| S-O stretch | 960-1000 | Medium |
| C-H bend (alkyl) | 1350-1470 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 334.56 g/mol , although it may be weak due to the lability of the methanesulfonate group. medchemexpress.com The fragmentation pattern of alkyl methanesulfonates is often characterized by cleavage of the C-O bond, leading to the formation of a stable alkyl carbocation and the methanesulfonate radical. acs.orgacs.org Therefore, a prominent peak corresponding to the heptadecyl carbocation ([C₁₇H₃₅]⁺) at m/z 239 would be expected. Another characteristic fragmentation pathway involves the loss of the entire heptadecyloxy group, resulting in a peak for the methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79. Further fragmentation of the alkyl chain would lead to a series of peaks separated by 14 mass units (CH₂). libretexts.org
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of the molecular ion of this compound (C₁₈H₃₈O₃S) can be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence.
Calculated Exact Mass of [C₁₈H₃₈O₃S + H]⁺: 335.2614
This precise mass measurement is a critical piece of data for the unambiguous identification and characterization of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the definitive structural elucidation of this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.
In the analysis of this compound, the precursor ion, which is the protonated molecule [M+H]⁺ or another suitable adduct, is isolated in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting product ions are analyzed in the second stage of the mass spectrometer.
The fragmentation pathways of long-chain alkyl esters and sulfonates are well-understood and can be used to interpret the MS/MS spectrum of this compound. nih.govresearchgate.net Key fragmentation events include the cleavage of the ester bond and fragmentation along the alkyl chain. The analysis of these fragments allows for the unambiguous confirmation of both the heptadecyl and the methanesulfonate moieties of the molecule. mdpi.com
Expected Fragmentation Pattern in MS/MS of this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
|---|---|---|
| [M+H]⁺ | Variable | Loss of methanesulfonic acid (CH₄SO₃) |
| [M+H]⁺ | Variable | Cleavage of the C-O bond, resulting in a heptadecyl carbocation |
| [M+H]⁺ | Series of ions | Sequential loss of CₙH₂ₙ fragments from the alkyl chain |
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are essential for determining the purity of this compound and for creating a profile of any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.
HPLC is a cornerstone technique for the quantitative analysis of non-volatile compounds. However, this compound lacks a strong chromophore, which makes detection by standard UV-Vis detectors challenging. globalresearchonline.net To overcome this limitation, specialized HPLC methods are employed.
One such method is ion-pair chromatography . In this technique, an ion-pairing reagent is added to the mobile phase. nih.govmdpi.com This reagent forms a complex with the sulfonate group of the analyte, and the resulting complex can be detected by a UV detector. Pyridinium salts are often used as visualization reagents for this purpose. nih.govmdpi.com
Reversed-phase HPLC (RP-HPLC) is the typical mode of separation, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Typical HPLC Conditions for the Analysis of this compound:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C8 or C18, 4.6 x 250 mm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water containing an ion-pairing reagent (e.g., 0.1-0.25 mM N-methylpyridinium iodide) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength suitable for the ion-pair complex |
| Temperature | Ambient or controlled (e.g., 30°C) |
Gas chromatography is the preferred method for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to detect volatile by-products that may be present from the synthesis process. These can include unreacted starting materials, such as 1-heptadecanol, and other low molecular weight impurities. cloudfront.net
The sample is typically dissolved in a suitable non-polar solvent, such as n-hexane, and injected into the GC system. globalresearchonline.netresearchgate.net A capillary column, often with a polar stationary phase like wax (e.g., DB-WAX) or a mid-polar phase (e.g., DB-5), is used to separate the components of the mixture. researchgate.netnih.gov Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of the by-products.
Potential Volatile By-products and GC Analysis Parameters:
| Potential By-product | GC Column | Detector |
|---|---|---|
| 1-Heptadecanol | DB-5 (30 m x 0.32 mm x 1.0 µm) nih.gov | FID or MS |
| Short-chain alkyl mesylates | DB-WAX (30 m x 0.53 mm x 1.0 µm) globalresearchonline.netresearchgate.net | FID or MS |
| Residual solvents | Various, depending on the solvent | FID or MS |
The development of robust and validated analytical methods is critical for both in-process monitoring during the synthesis of this compound and for the final quality control of the product. nih.gov These methods, primarily based on HPLC and GC, must be proven to be reliable, accurate, and precise.
Method validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). globalresearchonline.netresearchgate.net The validation process assesses various parameters to ensure the method's suitability for its intended purpose.
Key Validation Parameters for Analytical Methods:
| Validation Parameter | Description | Typical Acceptance Criteria (ICH) |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or impurities at the analyte's retention time. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 globalresearchonline.netresearchgate.net |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for drug substance. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature. |
By implementing these validated analytical methods, manufacturers can ensure the consistent quality and purity of this compound, from initial synthesis to the final product.
Theoretical and Computational Investigations of 1 Heptadecanol, Methanesulfonate
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 1-Heptadecanol (B72759), methanesulfonate (B1217627), these studies focus on how the electron distribution influences its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com In the context of 1-Heptadecanol, methanesulfonate, the methanesulfonate (mesylate) group is an excellent leaving group, a property that can be explained by FMO analysis. periodicchemistry.com
The LUMO of this compound is primarily localized on the sulfur atom of the methanesulfonate group and the α-carbon of the heptadecyl chain. This low-energy LUMO makes the molecule susceptible to nucleophilic attack at this carbon. A nucleophile's HOMO can readily interact with this LUMO, initiating a substitution reaction. youtube.com
Upon cleavage of the carbon-oxygen bond, the resulting methanesulfonate anion is highly stable. periodicchemistry.com This stability is due to the delocalization of the negative charge across the three oxygen atoms, which is evident in the molecular orbitals of the resulting anion. This charge delocalization significantly lowers the energy of the anion, making the departure of the leaving group thermodynamically favorable. periodicchemistry.com
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
| Orbital | Key Characteristics | Implication for Reactivity |
|---|---|---|
| HOMO | Primarily located on the non-bonding oxygen atoms of the sulfonate group and along the C-H and C-C bonds of the alkyl chain. | Represents sites susceptible to oxidation, though less relevant for the primary reactions of this compound. |
| LUMO | Localized on the sulfur atom and the α-carbon atom attached to the sulfonate oxygen. | Represents the primary site for nucleophilic attack, leading to SN2 or E2 reactions. |
| HOMO-LUMO Gap | A relatively large energy gap indicates kinetic stability, but the low-lying LUMO still allows for reactions with suitable nucleophiles. | The magnitude of the gap influences the conditions required for a reaction to occur. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de
For this compound, an MEP map would reveal distinct regions of charge:
Negative Potential (Electron-Rich): The most negative potential (typically colored red) is concentrated around the oxygen atoms of the methanesulfonate group. These sites are attractive to electrophiles or positive charges. researchgate.net
Positive Potential (Electron-Poor): Regions of positive potential (typically colored blue) are found around the hydrogen atoms of the methyl group attached to the sulfur and, to a lesser extent, the hydrogen atoms of the long alkyl chain. The area near the α-carbon, while not strongly positive itself, is adjacent to the highly electronegative oxygen atom, making it an electron-deficient center susceptible to nucleophilic attack. researchgate.netavogadro.cc
Table 2: Predicted Electrostatic Potential Regions on this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Sulfonate Oxygen Atoms | Strongly Negative (Red) | Attraction to electrophiles, coordination with cations. |
| α-Carbon of Heptadecyl Chain | Slightly Positive / Neutral (Green/Blue) | Primary site for nucleophilic attack. |
| Alkyl Chain Hydrogens | Slightly Positive (Blue) | Weak interactions, potential sites for proton abstraction by very strong bases. |
| Mesylate Methyl Hydrogens | Slightly Positive (Blue) | Generally unreactive, shielded by the sulfonate group. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is crucial for predicting which reaction pathway—SN1, SN2, E1, or E2—is most likely under given conditions. youtube.comyoutube.com
For this compound, a primary sulfonate ester, computational modeling can quantify the energy barriers for each potential reaction pathway. libretexts.org
SN2 Mechanism: Modeling would likely show this to be a favorable pathway with strong, non-bulky nucleophiles. The calculation would involve locating the transition state, which features the incoming nucleophile and the departing methanesulfonate group simultaneously bonded to the α-carbon in a trigonal bipyramidal geometry. The activation energy for this concerted step would be relatively low.
E2 Mechanism: With a strong, sterically hindered base (like potassium tert-butoxide), the E2 pathway becomes competitive. Computational models would show a transition state where the base is abstracting a proton from the β-carbon while the C-O bond is breaking and a double bond is forming. youtube.com
SN1 and E1 Mechanisms: These pathways are highly unlikely for a primary substrate like this compound. Computational attempts to model these would reveal a very high activation energy for the initial step—the formation of a primary carbocation. This high energy barrier effectively precludes the SN1 and E1 mechanisms under normal conditions. libretexts.org
Table 3: Factors Influencing Reaction Mechanisms for this compound
| Mechanism | Substrate | Reagent | Solvent | Computational Finding |
|---|---|---|---|---|
| SN2 | Primary (Favorable) | Strong, non-bulky nucleophile | Polar aprotic | Low activation energy transition state. |
| E2 | Primary (Possible) | Strong, bulky base | Aprotic | Low activation energy, especially with hindered bases. |
| SN1 | Primary (Unfavorable) | Weak nucleophile | Polar protic | Very high energy primary carbocation intermediate. |
| E1 | Primary (Unfavorable) | Weak base | Polar protic | Very high energy primary carbocation intermediate. |
Computational models, increasingly combined with machine learning, can predict reaction outcomes with significant accuracy. mpg.dempg.deresearchgate.netarxiv.orgnih.gov For reactions involving chiral centers, predicting stereoselectivity is a major goal. While 1-Heptadecanol is not chiral, the principles apply to related chiral sulfonates.
The formation of the sulfonate ester itself occurs with retention of configuration because the reaction happens at the alcohol's oxygen atom, not the carbon center. youtube.com Subsequent reactions, however, have distinct stereochemical outcomes that can be predicted computationally:
An SN2 reaction proceeds with a complete inversion of stereochemistry (a Walden inversion), a result that would be confirmed by modeling the backside attack of the nucleophile. youtube.com
An SN1 reaction, if it were to occur, would proceed through a planar carbocation, leading to a racemic mixture of products.
By calculating the energy profiles of different attack trajectories (e.g., frontside vs. backside), computational models can quantify the preference for one stereochemical outcome over another. mpg.dempg.de
Conformational Analysis and Molecular Dynamics Simulations of Long-Chain Methanesulfonates
The long heptadecyl chain of this compound is highly flexible. Conformational analysis and molecular dynamics (MD) simulations are used to study this flexibility and its impact on the molecule's physical properties and interactions. acs.orgresearchgate.net
Conformational analysis involves calculating the potential energy of the molecule as a function of its dihedral angles. For the long alkyl chain, the lowest energy conformation is the all-trans (anti) arrangement, which results in a linear, zig-zag structure. Rotations around the C-C bonds can lead to higher-energy gauche conformations, which introduce kinks into the chain.
Molecular dynamics simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. researchgate.netnih.gov An MD simulation of this compound in a solvent like water or a nonpolar solvent would show:
The constant flexing and twisting of the alkyl chain.
The average end-to-end distance of the chain.
The interaction of the polar methanesulfonate headgroup and the nonpolar alkyl tail with the surrounding solvent molecules.
In systems with many such molecules, MD can simulate self-assembly into structures like micelles or bilayers, a common behavior for long-chain amphiphilic molecules. acs.org
These simulations use force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces on each atom and propagate their motion over time. researchgate.net
Solvation Effects and Intermolecular Interactions: A Computational Perspective
The solvation behavior and intermolecular interactions of this compound are critical to understanding its chemical and physical properties in various environments. While specific computational studies exclusively focused on this compound are not extensively available in public literature, a robust understanding can be constructed by applying established computational methodologies and examining findings from studies on structurally analogous molecules, such as long-chain alkyl sulfonates and other amphiphilic compounds.
Computational chemistry provides powerful tools to investigate these phenomena at a molecular level. Methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations offer insights into the dynamic behavior of molecules in solution and the nature of the forces governing their interactions.
Solvation Models and Free Energy Calculations
The process of solvation involves the interaction of a solute molecule with the surrounding solvent molecules. The free energy of solvation (ΔGsolv) is a key thermodynamic quantity that describes this process. Computational methods to determine ΔGsolv can be broadly categorized into explicit and implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are frequently employed with explicit solvent models to sample the conformational space of the solute and the surrounding solvent molecules, providing
Applications in Complex Organic Synthesis and Precursor Development
Role as a Key Intermediate in the Convergent Synthesis of Specialized Long-Chain Aliphatic Compounds
In complex organic synthesis, a convergent approach is often preferred, where different fragments of a target molecule are synthesized separately and then joined together in the later stages. 1-Heptadecanol (B72759), methanesulfonate (B1217627) serves as a critical building block in such strategies. It provides a pre-formed, 17-carbon lipophilic tail that can be readily attached to other complex molecular fragments.
The mesylate group's high reactivity towards nucleophiles allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This is particularly advantageous when the other coupling partner is a sensitive, multifunctional molecule. By using heptadecyl mesylate, chemists can avoid harsh conditions that might otherwise be required to activate a less reactive C17 source, thereby preserving the structural integrity of the complex substrate. This role is fundamental in the assembly of specialized molecules where a long aliphatic chain is a key structural feature.
Precursor for the Derivatization to Long-Chain Ethers, Thioethers, and Sulfones
The reactivity of heptadecyl mesylate makes it an ideal precursor for a variety of long-chain aliphatic compounds, including ethers, thioethers, and sulfones. These transformations are typically achieved through nucleophilic substitution reactions (SN2).
Long-Chain Ethers: The synthesis of long-chain ethers, such as glyceryl ethers, can be accomplished by reacting heptadecyl mesylate with an alcohol or an alkoxide. acs.orgorganic-chemistry.org The Williamson ether synthesis, a reliable method for forming ethers, is well-suited for this purpose. An alkoxide, generated by deprotonating an alcohol, acts as the nucleophile that displaces the mesylate group. This method is used in the synthesis of ether lipids, where a long alkyl chain is attached to a glycerol (B35011) backbone. beilstein-journals.orgnih.govyoutube.com
Long-Chain Thioethers: Analogously, long-chain thioethers are prepared by reacting heptadecyl mesylate with a thiol or a thiolate nucleophile. acs.org Thiolates are even more potent nucleophiles than alkoxides, leading to efficient and high-yielding reactions. These thioethers are valuable in their own right and as intermediates for further transformations.
Long-Chain Sulfones: Long-chain sulfones are typically synthesized by the oxidation of the corresponding thioethers. Once the heptadecyl thioether is formed, it can be oxidized using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled to yield either the sulfoxide (B87167) or the sulfone, further diversifying the range of accessible long-chain sulfur-containing compounds.
| Product Class | Nucleophile | General Reaction |
| Ether | R'-O⁻ (Alkoxide) | CH₃(CH₂)₁₆OMs + R'-O⁻ → CH₃(CH₂)₁₆OR' + MsO⁻ |
| Thioether | R'-S⁻ (Thiolate) | CH₃(CH₂)₁₆OMs + R'-S⁻ → CH₃(CH₂)₁₆SR' + MsO⁻ |
| Sulfone | R'-S⁻ then Oxidant | 1. CH₃(CH₂)₁₆OMs + R'-S⁻ → CH₃(CH₂)₁₆SR' 2. CH₃(CH₂)₁₆SR' + [O] → CH₃(CH₂)₁₆SO₂R' |
Table 1: Synthesis of Long-Chain Ethers, Thioethers, and Sulfones
Utility in the Formation of Long-Chain Amines, Amides, and Quaternary Ammonium (B1175870) Salts
Heptadecyl mesylate is a valuable precursor for nitrogen-containing long-chain compounds, which have applications ranging from surfactants to biologically active molecules.
Long-Chain Amines: Primary heptadecylamine can be synthesized from heptadecyl mesylate through various methods. A common route involves substitution with sodium azide (B81097) to form heptadecyl azide, followed by reduction to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Direct reaction with ammonia (B1221849) is also possible but can lead to mixtures of primary, secondary, and tertiary amines. google.com
Long-Chain Amides: Once the primary or secondary amine is obtained, it can be converted into a long-chain amide through acylation. uni.eduyoutube.com This is achieved by reacting the amine with a carboxylic acid (often activated) or a more reactive acylating agent like an acid chloride or anhydride (B1165640). organic-chemistry.org This two-step sequence (mesylate → amine → amide) allows for the modular synthesis of a wide variety of N-heptadecyl amides. google.com
Quaternary Ammonium Salts: Heptadecyl mesylate can be used to synthesize long-chain quaternary ammonium salts (QASs) directly. nih.gov In a process known as the Menschutkin reaction, the mesylate is treated with a tertiary amine. nih.gov The tertiary amine's lone pair of electrons acts as a nucleophile, attacking the primary carbon of the heptadecyl group and displacing the mesylate anion. This reaction efficiently produces a quaternary ammonium salt with a heptadecyl chain, a class of compounds known for their surfactant and antimicrobial properties. google.comresearchgate.net
| Target Compound | Synthetic Route | Key Reagents |
| Primary Amine | Azide substitution followed by reduction | 1. NaN₃ 2. LiAlH₄ or H₂/Pd |
| Amide | Acylation of the corresponding amine | R'COCl or (R'CO)₂O |
| Quaternary Ammonium Salt | Alkylation of a tertiary amine | R'₃N |
Table 2: Synthesis of Long-Chain Nitrogen-Containing Compounds
Application in the Synthesis of Long-Chain Alkyl Halides via Halide Exchange Reactions
While alcohols can be converted directly to alkyl halides, the transformation often requires harsh acidic conditions (e.g., HBr, HCl) or specific reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). neliti.comlibretexts.org Converting the alcohol to a mesylate first provides a cleaner and often higher-yielding pathway to the corresponding alkyl halide via a halide exchange reaction (Finkelstein reaction).
In this process, 1-heptadecanol, methanesulfonate is treated with a salt containing the desired halide ion (e.g., NaI, KBr, MgBr₂). The halide anion acts as a nucleophile, displacing the mesylate group to form the heptadecyl halide. The reaction is driven by the formation of a stable salt of methanesulfonic acid. Research has shown that long-chain alkyl and alkenyl bromides can be obtained in quantitative or near-quantitative yields by reacting the corresponding methanesulfonates with anhydrous magnesium bromide in ether. nih.govresearchgate.netresearchgate.net This method is highly efficient and avoids the potential side reactions associated with other halogenation techniques. researchgate.net
| Starting Mesylate | Halide Source | Solvent | Product | Yield | Reference |
| Octadecyl methanesulfonate | MgBr₂ | Ether | Octadecyl bromide | 97% | researchgate.net |
| cis-9-Octadecenyl methanesulfonate | MgBr₂ | Ether | cis-9-Octadecenyl bromide | 94% | researchgate.net |
| trans-9-Octadecenyl methanesulfonate | MgBr₂ | Ether | trans-9-Octadecenyl bromide | 96% | researchgate.net |
Table 3: Representative Yields for the Synthesis of Long-Chain Alkyl Bromides from Mesylates
Contribution to the Construction of Lipid Analogs and Surfactant Precursors through Directed Synthesis
The structural similarity of the heptadecyl group to the fatty acid chains found in natural lipids makes this compound an excellent starting material for the synthesis of lipid analogs and surfactant precursors.
Lipid Analogs: Many biologically important lipids are ether lipids, where the alkyl chain is linked to the glycerol backbone via an ether bond instead of an ester bond. Heptadecyl mesylate is a key reagent for introducing the C17 alkyl chain in the synthesis of these ether lipid analogs. beilstein-journals.orgnih.gov For example, it can be reacted with a protected glycerol derivative to form the core structure of these lipids. beilstein-journals.org The resulting synthetic lipids are invaluable tools for studying biological membranes and lipid metabolism. nih.gov
Surfactant Precursors: Surfactants are amphiphilic molecules containing both a hydrophobic tail and a hydrophilic head group. The C17 chain of heptadecyl mesylate serves as an ideal hydrophobic tail. By reacting it with various nucleophiles that contain or can be converted to hydrophilic functionalities, a diverse range of surfactant precursors can be synthesized. mdpi.com For instance, reaction with an amino alcohol can lead to non-ionic surfactants, while quaternization of a tertiary amine containing a hydroxyl group can lead to cationic surfactants. nih.gov The directed synthesis approach allows for precise control over the final molecular architecture, enabling the creation of surfactants tailored for specific applications.
Research Methodologies and Analytical Control in Synthetic Production
In-Process Monitoring Techniques for Methanesulfonylation Reactions
Continuous monitoring of the methanesulfonylation of 1-heptadecanol (B72759) is crucial for understanding reaction kinetics and controlling the formation of impurities. This is typically achieved through a combination of spectroscopic and chromatographic techniques that provide real-time or near-real-time feedback on the reaction progress.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of the methanesulfonylation reaction. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, chemists can continuously collect infrared spectra. The conversion of the starting material, 1-heptadecanol, to the product, 1-heptadecanol, methanesulfonate (B1217627), can be tracked by observing changes in specific vibrational frequencies.
The key spectral changes monitored during the reaction include the disappearance of the broad O-H stretching band of the alcohol (around 3300-3500 cm⁻¹) and the appearance of the strong, characteristic S=O stretching bands of the sulfonate ester (typically in the regions of 1350-1380 cm⁻¹ and 1170-1180 cm⁻¹). The progress of the reaction can be quantified by monitoring the intensity of these peaks over time.
Table 1: Key FTIR Vibrational Frequencies for Monitoring the Methanesulfonylation of 1-Heptadecanol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
| Alcohol (O-H) | Stretching | 3300-3500 | Disappearance |
| Sulfonate (S=O) | Asymmetric Stretching | 1350-1380 | Appearance |
| Sulfonate (S=O) | Symmetric Stretching | 1170-1180 | Appearance |
| Sulfonate (S-O) | Stretching | 900-1000 | Appearance |
This table provides an interactive summary of the key infrared frequencies used to monitor the conversion of 1-heptadecanol to its methanesulfonate ester.
This approach provides detailed information on the reaction profile, including the consumption of 1-heptadecanol and the formation of 1-heptadecanol, methanesulfonate. It is also critical for detecting the presence of common by-products, such as the formation of di(heptadecyl) ether or unreacted methanesulfonyl chloride.
Strategies for Purification and Isolation of this compound
Following the completion of the reaction, a robust purification strategy is required to isolate this compound in high purity. This typically involves a multi-step process that may include crystallization and chromatographic techniques.
Fractional crystallization is a common and scalable method for the purification of this compound. The process relies on the differences in solubility between the desired product and impurities in a given solvent system at various temperatures. Optimization of the protocol involves screening different solvents and solvent mixtures to find conditions that maximize the recovery of the pure product while leaving impurities in the mother liquor.
Table 2: Example of Solvent Screening for Fractional Crystallization of this compound
| Solvent System | Temperature (°C) for Dissolution | Cooling Temperature (°C) | Observed Purity (%) | Recovery Yield (%) |
| Ethanol | 60 | 4 | 95.2 | 85 |
| Isopropanol | 70 | 4 | 97.5 | 78 |
| Acetone/Water (9:1) | 50 | 0 | 96.8 | 82 |
| Hexane (B92381)/Ethyl Acetate (3:1) | 45 | -10 | 98.1 | 75 |
This interactive table illustrates how different solvent systems and temperature profiles can be evaluated to optimize the purification of this compound by fractional crystallization.
For achieving very high levels of purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By scaling up analytical HPLC methods, it is possible to isolate gram to kilogram quantities of highly pure this compound.
The selection of the stationary phase (e.g., silica (B1680970) gel, C18-functionalized silica) and the mobile phase (e.g., a mixture of hexane and ethyl acetate) is critical for achieving optimal separation. The process can be automated to collect fractions corresponding to the pure product, which are then combined and the solvent removed to yield the final, purified compound.
Characterization and Mitigation of Synthetic By-products and Impurities
A thorough understanding of potential by-products and impurities is essential for developing effective purification strategies and ensuring the quality of the final product. During the methanesulfonylation of 1-heptadecanol, several side reactions can occur.
Common impurities may include:
Unreacted 1-heptadecanol: Incomplete reaction leads to the presence of the starting material.
Methanesulfonic acid: Formed from the hydrolysis of methanesulfonyl chloride.
Heptadecyl chloride: Can be formed via nucleophilic substitution by the chloride ion.
Di(heptadecyl) ether: May be formed through an etherification side reaction between two molecules of 1-heptadecanol.
These impurities are typically identified and quantified using a combination of chromatographic (GC, HPLC) and spectroscopic (NMR, Mass Spectrometry) techniques. Mitigation strategies involve optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize side reactions and employing the purification techniques described above to remove any by-products that do form.
Advanced Analytical Method Development for Impurity Quantification
The quantification of impurities in methanesulfonate compounds, particularly potential genotoxic impurities (PGIs) like alkyl methanesulfonates, is a significant challenge due to their reactive nature and the low levels at which they must be controlled. nih.gov While direct analysis of this compound is not extensively detailed in publicly available literature, the methodologies applied to other methanesulfonate active pharmaceutical ingredients (APIs) provide a clear framework for the development of suitable analytical techniques.
Common analytical methods for detecting methanesulfonate impurities include gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org However, for trace-level detection, direct injection GC can lead to column contamination, and HPLC with standard ultraviolet (UV) detection often lacks the required sensitivity. nih.govnih.gov Consequently, more advanced and sensitive hyphenated techniques like GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed. researchgate.netresearchgate.netnih.gov
A significant advancement in impurity analysis involves chemical derivatization to enhance detection sensitivity. nih.govsemanticscholar.org For instance, a novel derivatization HPLC-UV method has been developed for quantifying methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in methanesulfonate APIs. nih.gov This approach uses a derivatizing agent, such as sodium dibenzyldithiocarbamate, to react with the impurities, making them more readily detectable by UV chromatographs. nih.govresearchgate.net The validation of such methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, precision, and accuracy. researchgate.net
The table below summarizes the performance of a validated derivatization HPLC-UV method compared to a derivatization GC-MS method for the analysis of methanesulfonate impurities in an API, illustrating the type of data generated during method development.
| Batch | Impurity | Derivatization HPLC-UV Method (ppm) | Derivatization GC-MS Method (ppm) |
|---|---|---|---|
| 1 | Methyl Methanesulfonate (MMS) | 1.12 | 1.15 |
| 1 | Ethyl Methanesulfonate (EMS) | Not Detected | Not Detected |
| 2 | Methyl Methanesulfonate (MMS) | 1.08 | 1.10 |
| 2 | Ethyl Methanesulfonate (EMS) | Not Detected | Not Detected |
| 3 | Methyl Methanesulfonate (MMS) | 1.15 | 1.13 |
| 3 | Ethyl Methanesulfonate (EMS) | Not Detected | Not Detected |
LC-MS/MS methods offer high sensitivity and specificity without the need for derivatization. nih.gov These methods are capable of achieving very low limits of detection (LOD) and quantification (LOQ), which are essential for controlling genotoxic impurities to parts-per-million (ppm) levels. nih.gov For example, an LC-MS/MS method developed for alkyl methanesulfonate impurities in one API demonstrated an LOQ of 0.4 µg/g. nih.gov
| Parameter | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
|---|---|---|
| Linearity Range (µg/mL) | 0.0025 - 0.3 | 0.0025 - 0.3 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| LOD (µg/g) | 0.3 | 0.3 |
| LOQ (µg/g) | 0.4 | 0.4 |
| Accuracy (% Recovery) | 80% - 120% | 80% - 120% |
Strategies for Impurity Formation Control and Removal
Controlling the formation of impurities during the synthesis of this compound is a critical aspect of process chemistry. Impurities, such as methyl methanesulfonate (MMS), can inevitably form during the synthesis of APIs containing a mesylate group. nih.gov The primary strategy for control involves a thorough understanding of the reaction mechanism and the stability of the product under various process conditions.
Key strategies for impurity control include:
Raw Material Qualification: Ensuring the purity of starting materials, including 1-Heptadecanol and methanesulfonyl chloride or methanesulfonic acid, is paramount. The presence of alcoholic impurities (e.g., methanol (B129727), ethanol) in the reaction mixture can lead to the formation of corresponding alkyl methanesulfonate impurities. nih.gov
Process Parameter Optimization: The conditions of the reaction, such as temperature, reaction time, and pH, must be carefully controlled. For example, optimizing reaction conditions can minimize the extent of side reactions that lead to impurity formation. semanticscholar.org In the context of derivatization for analytical purposes, parameters like solvent, temperature, and reagent concentration are optimized to ensure complete reaction and prevent degradation, a principle that also applies to the primary synthesis. nih.govresearchgate.net
Purification Techniques: Post-synthesis purification steps are essential for removing any impurities that have formed. Techniques such as recrystallization, chromatography, and liquid-liquid extraction are commonly employed. nih.gov The choice of solvent for these processes is critical to ensure that the impurity is selectively removed while maximizing the yield of the final product.
In-Process Controls: Implementing in-process analytical checks allows for the monitoring of impurity levels at various stages of the manufacturing process. This enables adjustments to be made in real-time to control the impurity profile of the final product.
By integrating these control strategies throughout the synthetic production process, the level of impurities in the final this compound product can be effectively managed, ensuring it meets the required quality and purity standards.
Future Research Directions and Emerging Paradigms in 1 Heptadecanol, Methanesulfonate Chemistry
Design and Development of Novel, More Efficient Synthetic Routes
The traditional synthesis of alkyl methanesulfonates often involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base. While effective, this method can suffer from drawbacks such as the use of hazardous reagents and the formation of byproducts. wikipedia.org Future research will likely focus on developing more efficient, atom-economical, and environmentally friendly synthetic routes to 1-Heptadecanol (B72759), methanesulfonate (B1217627).
One promising avenue is the use of methanesulfonic anhydride (B1165640) (Ms₂O) as a mesylating agent. This reagent can avoid the formation of alkyl chloride side products that are often observed when using methanesulfonyl chloride. wikipedia.org Another area of exploration is the development of catalytic methods. For instance, the use of a catalyst could enable the direct synthesis from 1-heptadecanol and methanesulfonic acid, a strong organic acid with no oxidizing properties, potentially under milder conditions and with higher yields. acs.org
Electrochemical methods also present a novel and green approach to the synthesis of sulfonate esters. nih.gov The electrochemical oxidation of inorganic sulfites in the presence of alcohols has been shown to produce sulfonate esters, offering a pathway that avoids harsh reagents. nih.gov Adapting such electrochemical methods for the synthesis of 1-Heptadecanol, methanesulfonate could represent a significant step forward in its sustainable production.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Reagents | Potential Advantages | Potential Research Focus |
|---|---|---|---|
| Traditional Mesylation | 1-Heptadecanol, Methanesulfonyl chloride, Base (e.g., Pyridine) | Well-established procedure | Optimization to minimize byproducts and hazardous waste |
| Anhydride Method | 1-Heptadecanol, Methanesulfonic anhydride | Avoids alkyl chloride byproducts wikipedia.org | Exploring catalyst use to improve reaction kinetics |
| Direct Esterification | 1-Heptadecanol, Methanesulfonic acid, Catalyst | Potentially more atom-economical | Development of effective and recyclable catalysts acs.org |
| Electrochemical Synthesis | 1-Heptadecanol, Inorganic sulfite (B76179) (e.g., Na₂SO₃), Electrolyte | Green and sustainable approach nih.gov | Optimization of electrode materials and reaction conditions |
Exploration of Unprecedented Reactivities and Catalytic Transformations
Alkyl methanesulfonates are well-known for their reactivity as alkylating agents due to the good leaving group ability of the mesylate anion. wikipedia.org However, the specific reactivity of a long-chain derivative like this compound remains largely unexplored. Future research could delve into its unique reactivity profile, potentially leading to novel synthetic applications.
One area of interest is its use as a precursor for other long-chain functionalized molecules. The heptadecyl group could be transferred to a variety of nucleophiles, enabling the synthesis of a library of C17-containing compounds with diverse functionalities. Furthermore, the stability of sulfonate esters can be tuned, suggesting that this compound could be employed as a protecting group for the hydroxyl function of 1-heptadecanol under specific reaction conditions. nih.gov
The catalytic potential of this compound, or its derivatives, is another exciting frontier. While methanesulfonic acid itself is a known catalyst for various organic reactions, including alkylation and esterification, the role of its long-chain esters is less understood. acs.orgresearchgate.net Research could investigate whether the long alkyl chain of this compound can impart specific properties, such as enhanced solubility in nonpolar media or unique steric effects, in catalytic processes.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding chemical research and development. rsc.org Future work on this compound will undoubtedly be influenced by this paradigm shift. This includes the development of synthesis methods that utilize renewable feedstocks, employ greener solvents, and minimize waste generation. patsnap.com
Methanesulfonic acid is considered a green acid due to its biodegradability and low toxicity. rsc.org This inherent property of the methanesulfonate moiety provides a good starting point for the development of sustainable processes involving this compound. Research efforts could focus on utilizing bio-based 1-heptadecanol, potentially derived from fatty acids, for its synthesis.
The choice of solvent is another critical aspect of green chemistry. Exploring the use of ionic liquids or deep eutectic solvents for the synthesis and reactions of this compound could lead to more environmentally friendly processes. acs.org Furthermore, designing catalytic cycles that allow for the efficient recovery and reuse of any catalysts employed would significantly enhance the sustainability of its applications.
Application in High-Throughput Screening for Reaction Discovery and Optimization
High-throughput screening (HTS) has become an indispensable tool in modern chemistry for the rapid discovery and optimization of new reactions and catalysts. researchgate.netyu.edu this compound, with its defined structure and reactive mesylate group, is a prime candidate for inclusion in HTS campaigns.
As a versatile building block, it could be screened against a large library of nucleophiles and catalysts to rapidly identify new coupling reactions or optimize existing ones. The long alkyl chain provides a useful tag for analysis by techniques such as mass spectrometry, facilitating the rapid identification of successful reactions in a high-throughput format. researchgate.net
Moreover, libraries of compounds derived from this compound could be synthesized in parallel and screened for various biological or material properties. This approach could accelerate the discovery of new surfactants, lubricants, or biologically active molecules. The integration of automated synthesis and screening platforms will be crucial for realizing the full potential of this compound in this context. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing 1-heptadecanol methanesulfonate in laboratory settings?
Answer:
Synthesis involves reacting 1-heptadecanol with methanesulfonyl chloride under anhydrous conditions. A base (e.g., pyridine or triethylamine) is used to neutralize HCl byproducts. Key parameters include:
- Temperature: Maintain 0–5°C to suppress side reactions (e.g., hydrolysis).
- Stoichiometry: Use a 1:1.2 molar ratio of alcohol to methanesulfonyl chloride for complete conversion.
- Purification: Isolate the product via vacuum distillation or recrystallization (ethanol/water mixtures).
Purity validation requires thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) or GC-MS for residual analysis .
Basic: Which analytical techniques are most effective for characterizing 1-heptadecanol methanesulfonate?
Answer:
- Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphism, with melting points typically between 50–70°C .
- Spectroscopy: FT-IR confirms sulfonate ester bonds (S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹). ¹H NMR (CDCl₃) shows characteristic methanesulfonate CH₃ at δ 3.1 ppm and the heptadecyl chain’s terminal CH₂OH (δ 1.2–1.6 ppm) .
- Crystallography: X-ray powder diffraction resolves crystal structures (e.g., monoclinic vs. orthorhombic phases) .
Advanced: How should researchers address contradictory polymorphic data in DSC studies?
Answer:
Polymorphism discrepancies arise from varied crystallization conditions. Mitigation strategies include:
- Controlled Crystallization: Standardize cooling rates (e.g., 2°C/min) and solvent systems (e.g., ethanol vs. hexane).
- Complementary Techniques: Pair DSC with variable-temperature X-ray diffraction to correlate thermal events with structural changes.
- Statistical Validation: Analyze ≥3 independent batches to determine dominant polymorphs. reports two polymorphic forms for 1-heptadecanol derivatives, differing in enthalpy (ΔH 150–180 J/g) .
Advanced: How can residual methanesulfonate esters be quantified in synthesized compounds?
Answer:
GC-MS Methodology:
- Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film).
- Temperature Program: 50°C (2 min) → 280°C at 15°C/min.
- Detection: Selected ion monitoring (SIM) for m/z 96 (SO₃⁻ fragment). Achieves LOD of 0.1 µg/mL.
Validation: Spike recovery tests (90–110% accuracy) at 1–10 ppm concentrations. highlights this approach for pharmaceutical-grade purity .
Basic: What safety protocols are critical when handling methanesulfonate derivatives?
Answer:
- Containment: Use fume hoods and closed systems to minimize airborne exposure.
- PPE: Double nitrile gloves, lab coats, and safety goggles.
- Decontamination: Neutralize spills with 10% sodium bicarbonate.
- Monitoring: Air sampling per OSHA Method 1007 for alkyl sulfonates. classifies methanesulfonates as mutagens (IARC Group 2A), requiring annual safety training .
Advanced: How is ion-pair chromatography optimized for analyzing 1-heptadecanol methanesulfonate in biological matrices?
Answer:
Method Parameters:
- Column: C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase: 50 mM sodium 1-heptanesulfonate (pH 2.0, trifluoroacetic acid) : acetonitrile (75:25).
- Flow Rate: 1.0 mL/min; column temperature 40°C.
Sample Prep: Solid-phase extraction (Strata-X cartridges) improves recovery (>85%). Validate with matrix-matched calibration curves (R² > 0.995) .
Basic: What are best practices for long-term storage of 1-heptadecanol methanesulfonate?
Answer:
- Conditions: Store at -20°C under argon in amber glass to prevent photodegradation.
- Desiccation: Use 3Å molecular sieves to absorb moisture.
- Stability Testing: Accelerated studies (40°C/75% RH for 6 months) predict shelf life. Quarterly HPLC checks (95% area purity threshold) are recommended. and note hydrolysis risks in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
